Product packaging for Diethanolamine myristyl sulfate(Cat. No.:CAS No. 65104-61-2)

Diethanolamine myristyl sulfate

Cat. No.: B14491431
CAS No.: 65104-61-2
M. Wt: 399.6 g/mol
InChI Key: QZUFUZCFYQJWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethanolamine myristyl sulfate is a specialized anionic surfactant compound of significant interest in research and development sectors. This chemical is formed by the combination of diethanolamine (DEA), a dialkanolamine, and myristyl sulfate, a fatty alcohol sulfate. Its primary research applications leverage its surfactant properties, making it a candidate for use in the study of emulsification, detergency, and foam stabilization in various experimental formulations . Researchers value this compound for exploring the behavior of salt-based surfactants where the diethanolamine cation contributes specific characteristics to the molecule's overall properties. The myristyl (C14) alkyl chain provides a balance of hydrophobic and hydrophilic elements, which is a key focus in the study of surface activity and micelle formation . It is critical to note that diethanolamine and its salts should not be used in formulations where N-nitrosating agents are present, due to concerns about the potential formation of nitrosamines . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, and is absolutely not for human consumption or personal use. Researchers should handle all chemical reagents with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H41NO6S B14491431 Diethanolamine myristyl sulfate CAS No. 65104-61-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65104-61-2

Molecular Formula

C18H41NO6S

Molecular Weight

399.6 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;tetradecyl hydrogen sulfate

InChI

InChI=1S/C14H30O4S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;6-3-1-5-2-4-7/h2-14H2,1H3,(H,15,16,17);5-7H,1-4H2

InChI Key

QZUFUZCFYQJWBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)NCCO

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Fundamental Synthesis of Diethanolamine (B148213) Myristyl Sulfate (B86663)

The conventional synthesis of diethanolamine myristyl sulfate is a two-stage process. It begins with the creation of an intermediate amide from its precursors, which is then subjected to a sulfation reaction.

Precursor Synthesis: Diethanolamine and Myristic Acid

The foundational step in producing this compound involves the reaction between its two primary precursors: myristic acid and diethanolamine.

Myristic Acid: A saturated fatty acid with the chemical formula C₁₄H₂₈O₂, myristic acid is naturally abundant in sources such as nutmeg, palm kernel oil, and coconut oil. acs.orgumass.edu It can be obtained through the hydrolysis of trimyristin, a triglyceride found in these natural fats. umass.eduorgsyn.org

Diethanolamine: A secondary amine and a diol with the formula HN(CH₂CH₂OH)₂, diethanolamine is a widely used chemical intermediate. qarshidu.uz

The core reaction to form the precursor for sulfation is the amidation of myristic acid with diethanolamine. This condensation reaction typically occurs at elevated temperatures (140-250°C) and results in the formation of N,N-bis(2-hydroxyethyl)myristamide, also known as myristic acid diethanolamide, with the removal of a water molecule. arpnjournals.orggoogle.com The reaction can be carried out directly or with the use of catalysts to improve reaction rates and yield. arpnjournals.orgatlantis-press.com

Table 1: General Conditions for Amidation of Fatty Acids with Diethanolamine
ParameterConditionSource(s)
Reactants Myristic Acid (or its ester) & Diethanolamine qarshidu.uzarpnjournals.org
Temperature 140 - 250°C google.comatlantis-press.com
Catalyst (optional) Sodium methoxide, NaOH, p-toluenesulfonic acid acs.orgarpnjournals.orgatlantis-press.com
Reaction Time 2 - 12 hours arpnjournals.orgatlantis-press.com
Product N,N-bis(2-hydroxyethyl)myristamide (Myristoyl Diethanolamide) guidechem.com

Sulfation Reaction Mechanisms

The second stage of the synthesis is the sulfation of the myristoyl diethanolamide intermediate. This reaction targets the two hydroxyl (-OH) groups on the diethanolamine moiety. Sulfation introduces a sulfate group (–SO₃H), transforming the non-ionic amide into an anionic surfactant, thereby significantly altering its chemical properties.

The most common industrial method for sulfating fatty acid alkanolamides involves reacting the amide intermediate with a strong sulfating agent, such as gaseous sulfur trioxide (SO₃). nih.gov The resulting acidic product is then neutralized with an aqueous base to yield the final salt.

Other laboratory and industrial sulfating agents can also be employed, each with its own reaction mechanism and conditions. These agents are chosen based on factors like reactivity, cost, and the desired purity of the final product.

Table 2: Common Sulfating Agents and Their Characteristics
Sulfating AgentFormulaCharacteristicsSource(s)
Sulfur Trioxide SO₃Highly reactive; often used as a complex (e.g., with pyridine (B92270) or dioxane) to moderate reactivity. Commonly used in industrial processes. nih.gov
Chlorosulfonic Acid ClSO₃HA strong sulfating agent. The reaction mechanism involves the abstraction of a proton, followed by nucleophilic attack. acs.org
Sulfamic Acid H₂NSO₃HLess reactive and more expensive than other agents, typically used when other methods fail. nih.gov

Advanced and Green Synthesis Approaches

In line with the principles of green chemistry, which advocate for waste reduction, energy conservation, and the use of renewable resources, new methods for surfactant synthesis are being developed. surfactgreen.comresearchgate.net These approaches aim to make the production of compounds like this compound more environmentally benign and sustainable.

Solvent-Free Synthetic Innovations

A key principle of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. surfactgreen.com Research has demonstrated the feasibility of conducting amidation reactions, a critical step in the synthesis of the this compound precursor, under solvent-free conditions.

These innovative methods often utilize catalysts to drive the reaction forward without the need for a solvent medium. For example, studies have shown that catalysts like iron(III) chloride or the use of coupling agents such as methoxysilanes can facilitate direct amidation reactions efficiently. mdpi.comnih.govnih.gov Another approach involves the simple trituration (grinding) of reactants with a catalyst like boric acid, followed by direct heating, which avoids solvents entirely. semanticscholar.org A NaOtBu-mediated approach has also been developed for the direct amidation of esters with amines at room temperature under solvent-free conditions, offering a practical and sustainable protocol. rsc.org These strategies not only reduce environmental impact but can also simplify product purification and reduce manufacturing costs.

Bio-based Raw Material Utilization for Surfactant Synthesis (e.g., Palm Oil Derivatives)

The use of renewable feedstocks is another cornerstone of green surfactant synthesis. researchgate.netnih.gov Vegetable oils, such as palm oil and coconut oil, are excellent renewable sources of the myristic acid required for the synthesis. mdpi.comresearchgate.netresearchgate.net Palm oil, in particular, is a versatile resource for producing the necessary fatty acid precursors. rsc.org

The synthesis route using palm oil typically involves a two-step process:

Transesterification: Palm oil is first reacted with methanol (B129727) in the presence of a catalyst (like sulfuric acid) to produce fatty acid methyl esters (FAMEs). atlantis-press.com

Amidation: The resulting methyl esters are then reacted with diethanolamine, often using a catalyst like sodium hydroxide (B78521) (NaOH) or sodium methoxide, to form the diethanolamide intermediate. arpnjournals.orgatlantis-press.comrsc.orgchemistry-chemists.com

This bio-based approach provides a sustainable alternative to petroleum-derived raw materials, contributing to a more circular and environmentally conscious chemical industry. nih.gov Research has optimized these reactions, with studies showing that the molar ratio of reactants and catalyst concentration significantly impacts the conversion efficiency. atlantis-press.comresearchgate.net For instance, one study found the optimal conditions for the amidation of palm oil methyl esters with diethanolamine to be a 1:5 molar ratio with a 5% NaOH catalyst content, achieving a 68.95% conversion. atlantis-press.com

Table 3: Research Findings on Diethanolamide Synthesis from Palm Oil Derivatives
Study FocusReactantsCatalystKey FindingSource(s)
Optimization of Amidation Palm Oil Methyl Ester, DiethanolamineNaOHBest conversion (68.95%) at a 1:5 mole ratio (ester:amine) and 5% NaOH content. atlantis-press.com
Optimal Reaction Conditions Epoxidized Palm Olein (EPOo) & RBDPKOo, DiethanolamineNone specifiedOptimal reaction temperature of 110°C for 5 hours. chemistry-chemists.comresearchgate.net
Catalyst Comparison Lauric Acid, DiethanolamineSodium MethylateReaction conditions of 140–160°C for 3–4 hours. atlantis-press.com
Solvent-Free Transamidation Refined Bleached Deodorized Palm Oil (RBDPO), DiethanolamineNoneSuccessful formation of diethanolamide without catalyst or solvent. rsc.org

Environmental Chemistry and Fate

Degradation Pathways and Mechanisms

The degradation of Diethanolamine (B148213) myristyl sulfate (B86663) in the environment proceeds through several key pathways, including oxidative processes, reactions with sulfur compounds, advanced oxidation, and biodegradation. While specific research on the complete molecule is limited, the degradation mechanisms can be understood by examining the behavior of its constituent parts: diethanolamine (DEA) and alkyl sulfates.

Oxidative degradation is a significant pathway for the breakdown of the diethanolamine portion of the molecule. This process is influenced by atmospheric and aquatic oxidants.

The presence of oxygen and nitrogen dioxide (NO2) can induce the oxidative degradation of diethanolamine. researchgate.net In industrial settings, such as post-combustion CO2 capture processes where amines are used, these flue gas impurities lead to undesired side reactions. researchgate.net Studies on diethanolamine have shown that NO2 increases the rate of degradation and that a synergistic effect between NO2 and dissolved iron can cause substantial degradation. researchgate.net This suggests that in environments where Diethanolamine myristyl sulfate is exposed to air pollution, particularly NOx, its diethanolamine moiety is susceptible to oxidative breakdown. The reaction can lead to the formation of various degradation products, including formate and monoethanolamine. researchgate.net

Transition metals, which can be present in industrial wastewater or natural water systems, can catalyze the oxidative degradation of diethanolamine. researchgate.net Heavy metal-containing compounds, originating from equipment leaching or industrial processes, can accelerate degradation reactions. researchgate.net Research has demonstrated that dissolved iron (both Iron (II) and Iron (III)) and copper (II) promote the degradation of diethanolamine in the presence of oxygen. researchgate.net The catalytic effect of these metals can significantly increase the rate of amine degradation, leading to a faster breakdown of the diethanolamine head group of the this compound molecule in contaminated environments. researchgate.net

Degradation Products of Diethanolamine under Oxidative Conditions
Degradation ProductAbbreviationFormation Pathway Context
MonoethanolamineMEAOxidative degradation in the presence of O2 and NO2 researchgate.net
MethyldiethanolamineMDEAOxidative degradation researchgate.net
Bicine-Oxidative degradation researchgate.net
Ammonia (B1221849)-Oxidative degradation researchgate.net
Formate-Oxidative degradation researchgate.net
Acetate (B1210297)-Oxidative degradation researchgate.net
Glycolate-Oxidative degradation researchgate.net
Oxalate-Oxidative degradation researchgate.net

In certain industrial environments, particularly in gas sweetening processes, diethanolamine can be degraded by carbonyl sulfide (B99878) (COS) and carbon disulfide (CS2).

Aqueous solutions of diethanolamine are known to be degraded by carbonyl sulfide under specific conditions of temperature and pressure. researchgate.net The reaction products can be identified, and reaction mechanisms have been developed to describe this degradation process. researchgate.net Similarly, the degradation of aqueous diethanolamine solutions by carbon disulfide has also been studied, indicating that this is another potential pathway for the breakdown of the diethanolamine portion of this compound in relevant industrial contexts.

Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic compounds like diethanolamine. researchgate.netnih.gov The UV/H2O2 process, in particular, has been shown to be highly effective in degrading aqueous solutions of DEA. researchgate.netnih.gov This process generates highly reactive hydroxyl radicals (•OH) which are powerful oxidizing agents capable of destroying a wide range of organic molecules. researchgate.netnih.gov

Studies have demonstrated that the combination of UV radiation and hydrogen peroxide can achieve nearly complete degradation of DEA. researchgate.net The efficiency of this process is influenced by factors such as the initial concentration of H2O2, pH, and temperature. researchgate.net Optimal conditions can lead to a degradation efficiency of over 99%. researchgate.net This indicates that AOPs could be a viable treatment method for wastewater containing this compound, effectively breaking down the diethanolamine head group.

Parameters Affecting UV/H2O2 Degradation of Diethanolamine
ParameterEffect on Degradation EfficiencyReference
Initial H2O2 ConcentrationIncreases to an optimum level, then decreases researchgate.net
pHOptimal degradation typically occurs at a specific pH researchgate.net
TemperatureHigher temperatures generally increase the degradation rate researchgate.net

Biodegradation is a crucial process for the removal of this compound from the environment. Both the diethanolamine and the myristyl sulfate components are susceptible to microbial attack.

Studies have shown that diethanolamine can be biodegraded by microorganisms. Acclimated sewage microorganisms have been found to significantly oxidize DEA. The biodegradability of the myristyl sulfate portion, a type of alkyl sulfate, is also well-documented. Linear primary alkyl sulfates are readily biodegraded under both laboratory and field conditions. A wide variety of bacteria are capable of degrading alkyl sulfates. The general order of surfactant biodegradation is: alkyl sulfates > alkyl ethoxy sulfates > secondary linear alkyl sulfates > primary alkane sulfonates > linear alkylbenzene sulfonates. researchgate.net

The biodegradation of alkyl sulfates can occur under both aerobic and anaerobic conditions. researchgate.net Under anaerobic conditions, sodium dodecyl sulfate, a related alkyl sulfate, has been shown to be completely degradable. This suggests that this compound can be broken down in various environmental compartments, including wastewater treatment plants, soils, and sediments.

Oxidative Degradation Processes

Environmental Transport and Distribution

The mobility and distribution of this compound in the environment are governed by its surfactant properties and its interaction with environmental matrices.

Specific environmental transport and emission models for this compound are not extensively documented in scientific literature. However, the transport of anionic surfactants in soil and water systems is influenced by factors such as soil composition, cation type in the water, and the molecular structure of the surfactant. nih.govgeoscienceworld.org Models for anionic surfactant sorption to sediments and soils have been developed, which are crucial for predicting their environmental distribution. acs.org These models generally consider the hydrophobic interactions of the alkyl chain and the electrostatic interactions of the anionic head group with the environmental substrate.

Formation of Degradation Byproducts

The biodegradation of this compound is expected to proceed through the breakdown of both its fatty acid and diethanolamine components. Studies on related compounds such as laurylsulfate-diethanolamine indicate that it is biodegradable. tdl.org

Upon degradation, this compound is expected to release diethanolamine (DEA). The degradation of DEA can lead to the formation of several byproducts. Research on the degradation of DEA and related alkanolamines has identified a number of secondary compounds.

One significant degradation product of DEA is Bicine (N,N-bis(2-hydroxyethyl)glycine). researchgate.netogj.com The formation of Bicine has been linked to the oxidation of DEA and triethanolamine (B1662121) (TEA), another related compound. researchgate.netutexas.edu

Monoethanolamine (MEA) can also be formed through a disproportionation reaction of two moles of DEA. ogj.com

While not explicitly identified as a direct degradation product of this compound in the reviewed literature, formate has been detected as a degradation product of piperazine, a compound that can be formed from DEA degradation. forcetechnology.com

HEOD [3-(2-hydroxy-ethyl)oxazolidone] is another identified degradation product of DEA in the presence of carbon dioxide. nih.gov

The following table summarizes the key degradation byproducts of Diethanolamine, which is a primary degradation intermediate of this compound.

Precursor CompoundKey Metabolite/Secondary Compound
Diethanolamine (DEA)Bicine
Diethanolamine (DEA)Monoethanolamine (MEA)
Diethanolamine (DEA)HEOD [3-(2-hydroxy-ethyl)oxazolidone]
Piperazine (from DEA degradation)Formate

The formation of Bicine from DEA is thought to occur through a complex series of reactions. One proposed mechanism involves the reaction of DEA with glyoxal, a dialdehyde. ogj.com Another pathway suggests the involvement of two-carbon aldehydes which react with the secondary amine of DEA to form an intermediate that is subsequently oxidized to Bicine. researchgate.netaiche.org The formation of TEA from MDEA (methyldiethanolamine) degradation, which can then oxidize to Bicine, has also been mechanistically explained. researchgate.net

The degradation of DEA in the presence of CO2 to form HEOD has been documented, highlighting the role of environmental conditions in determining the degradation pathway. nih.gov The disproportionation of DEA to MEA and TEA provides another route for the formation of various secondary products. ogj.com

Advanced Analytical Characterization Techniques

Chromatographic Separations

Chromatography is a cornerstone for the analysis of diethanolamine (B148213) myristyl sulfate (B86663), enabling the separation of its constituent parts and related substances. Various chromatographic techniques are employed, each offering specific advantages for the analysis of the alkyl sulfate and the diethanolamine moiety.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Direct analysis of alkyl sulfates by GC is impractical due to their low volatility. oup.com However, the diethanolamine component can be analyzed by GC, although its high polarity can lead to poor peak shape and carryover on standard columns. researchgate.netphenomenex.com

To overcome these challenges, derivatization is a common strategy to reduce the polarity and increase the volatility of diethanolamine before GC analysis. researchgate.netchromforum.org Alternatively, specialized polar capillary columns, such as those coated with a phase like Carbowax on a support treated with potassium hydroxide (B78521) (KOH), can be used for the underivatized analysis of amines. chromforum.org A gas chromatographic method using a wide-bore capillary column (like a methyl silicone or 95% dimethyl-5% diphenyl polysiloxane) with flame ionization detection (FID) has been developed for determining diethanolamine in related fatty acid diethanolamides. scispace.com

When coupled with Mass Spectrometry (GC-MS), the technique provides powerful identification capabilities based on the mass spectrum of the analyte. phenomenex.com A GC-MS method using a specially deactivated column with a thick film and a high split injection has been shown to provide good peak shapes for ethanolamines. phenomenex.com The NIST database includes an electron ionization mass spectrum for diethanolamine, which can be used for its identification in GC-MS analysis. nist.gov

Ion Chromatography (IC) for Alkanolamine Analysis

Ion Chromatography (IC) is a highly effective technique for the determination of ionic species, making it particularly well-suited for analyzing the diethanolamine counter-ion. thermofisher.comtandfonline.com In acidic conditions, diethanolamine is protonated, forming a cation ((CH2CH2OH)2NH2+), which can be separated on a cation-exchange column. google.com This method allows for the direct determination of diethanolamine without the need for derivatization. thermofisher.com

Several IC methods have been developed for alkanolamine analysis. One approach uses a Dionex OmniPac PAX-500 column with an eluent of 150 mM sodium hydroxide and 5% acetonitrile (B52724), followed by Pulsed Amperometric Detection (PAD). thermofisher.com Another successful method employs a cation column with methanesulfonic acid as the eluent and conductivity detection, which can separate diethanolamine even in high-salinity matrices within 17 minutes. tandfonline.comtandfonline.com The detection limit for diethanolamine using this method was reported to be as low as 14.37 μg/L. tandfonline.comtandfonline.com The addition of an organic modifier like acetonitrile to the eluent can help improve peak shape and resolution for amines on certain columns. nih.gov

Table 2: Ion Chromatography Methods for Diethanolamine

Column Eluent Detection Application Note
Dionex OmniPac PAX-500 150 mM Sodium Hydroxide, 5% Acetonitrile Pulsed Amperometric Detection (PAD) Separates alkanolamines using a reverse-phased mechanism at high pH. thermofisher.com
Cation-exchange column 4.0 mM Methanesulfonic Acid Conductivity Detection Rapidly separates protonated diethanolamine from high-salinity solutions. tandfonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. shimadzu.com When coupled with a tandem mass spectrometer (UHPLC-MS/MS), it becomes a highly sensitive and selective tool for analyzing complex surfactant mixtures. shimadzu.comlcms.cz

This technique allows for the simultaneous analysis of different classes of surfactants, including anionic, amphoteric, and non-ionic types, within a very short time frame. shimadzu.com For example, a method using a C8 column and a binary gradient with an ammonium (B1175870) acetate (B1210297) buffer was able to separate typical surfactants in under 2.5 minutes. shimadzu.com The use of ultra-fast polarity switching in the mass spectrometer is crucial for detecting compounds that ionize in either positive or negative mode within a single run. shimadzu.com A UHPLC-MS method has been effectively used for the identification and quantification of various surfactants in commercial products. researchgate.net

Spectroscopic and Electrochemical Methods

Spectroscopic methods, especially mass spectrometry, are indispensable for the structural elucidation and sensitive detection of diethanolamine myristyl sulfate and its components.

Mass Spectrometry Applications (LC-MS, AMS, HRMS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for surfactant analysis because it provides molecular weight and structural information. wordpress.comnih.gov Electrospray ionization (ESI) is a common interface used for LC-MS analysis of surfactants, and it can be operated in both positive and negative ion modes to detect cationic and anionic species, respectively. wordpress.comshimadzu.com The myristyl sulfate portion of the molecule is readily detected in negative ion mode, while the diethanolamine can be detected in positive ion mode. wordpress.com

Tandem mass spectrometry (MS/MS) is used for quantification and further structural confirmation by monitoring specific precursor-to-product ion transitions. shimadzu.comnih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of mono-, di-, and triethanolamine (B1662121) in various products using a hydrophilic interaction liquid chromatography (HILIC) column. nih.gov

High-Resolution Mass Spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap MS, provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds without reference standards. nih.govacs.orgresearchgate.net This is invaluable for identifying novel surfactant-related substances and byproducts in complex environmental or industrial samples. nih.govacs.org Advanced techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offer ultra-high resolution, which is instrumental in the detailed structural elucidation of complex molecules. nih.govacs.orgresearchgate.net

Table 3: Mass Spectrometry Techniques for Surfactant Analysis

Technique Ionization Analyzer Application
LC-MS/MS ESI Triple Quadrupole Quantitative analysis of known surfactants and alkanolamines. shimadzu.comlcms.cznih.gov
LC-QTOF-MS ESI Quadrupole - Time of Flight Screening and identification of unknown compounds with high mass accuracy. shimadzu.com
Orbitrap MS ESI Orbitrap Non-targeted analysis with high resolution and mass accuracy. nih.govacs.org

Optical Sensor Technologies for Chemical Detection (e.g., LMR-based)

Optical sensor technologies have emerged as powerful tools for chemical detection, offering high sensitivity and real-time monitoring capabilities. Among these, Lossy-Mode Resonance (LMR) based sensors are particularly promising. LMR is an optical phenomenon that occurs when a mode propagating in a waveguide couples with a "lossy" mode, which is guided by a thin film with a complex refractive index. nih.gov This coupling is highly sensitive to changes in the refractive index of the medium surrounding the thin film, making it an excellent principle for chemical sensing. nih.govoptica.org

Key advantages of LMR sensors over similar technologies like Surface Plasmon Resonance (SPR) include their ability to be excited by both transverse magnetic (TM) and transverse electric (TE) polarized light and their compatibility with a wider range of materials, including metal oxides and polymers. gdut.edu.cnacs.orgmdpi.com This versatility allows for the design of highly specific and sensitive sensors.

While research specifically detailing an LMR sensor for the entire this compound compound is not prevalent, studies have successfully demonstrated the use of LMR-based optical fiber sensors for the selective detection of Diethanolamine (DEA), a core component of the molecule. nih.gov In one such study, an optical fiber probe was fabricated by coating the fiber core with a layer of titanium dioxide (TiO₂), a material known to generate LMR signals. nih.govresearchgate.net To enhance performance, a second configuration involved adding a layer of biosynthesized gold nanoparticles (AuNPs) on top of the TiO₂ layer. nih.gov The resulting bilayer sensor (Probe-2) exhibited significantly higher sensitivity compared to the single-layer TiO₂ sensor (Probe-1). nih.gov The high sensitivity of such sensors makes them suitable for detecting trace amounts of target analytes in various applications. nih.govresearchgate.net

Table 1: Performance Comparison of LMR-Based Optical Fiber Sensors for Diethanolamine (DEA) Detection

Sensor ConfigurationSensing PrincipleAnalyteSensitivityReference
TiO₂ Coated Fiber Core (Probe-1)LMRDiethanolamine (DEA)~8,000 nm/RIU (estimated) nih.gov
TiO₂/AuNP Bilayer Coated Fiber Core (Probe-2)LMR / LSPRDiethanolamine (DEA)16,079.63 nm/RIU nih.gov
ITO-Coated U-Shaped FiberLMRCiprofloxacin (Antibiotic)17,209.9 nm/RIU researchgate.net

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). weber.hu This process can enhance the volatility and thermal stability of the analyte, reduce its polarity, and improve chromatographic separation and detection sensitivity. weber.hugcms.cz For a compound like this compound, derivatization strategies can target the diethanolamine head or the myristyl sulfate tail after an initial cleavage step.

For analysis by GC-MS, which requires volatile compounds, a deconjugation step is often necessary for the sulfate portion. nih.govnih.gov This involves the chemical or enzymatic cleavage of the sulfate group to liberate the corresponding alcohol (1-tetradecanol). The freed hydroxyl group, along with the hydroxyl and secondary amine groups of the diethanolamine moiety, can then be derivatized. weber.hunih.gov Common derivatization techniques include:

Silylation : This is a widely used method that replaces active hydrogen atoms in -OH, -NH, and -SH groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. researchgate.net Silylation reduces the polarity and hydrogen bonding of the molecule, making it more volatile and suitable for GC analysis. gcms.cz

Acylation : This technique converts compounds with active hydrogens into esters, amides, or thioesters. gcms.cz Trifluoroacetylation, using a reagent like trifluoroacetic anhydride (B1165640) (TFAA), is a common acylation method that creates stable and volatile derivatives with excellent properties for GC-MS detection. researchgate.net

Alkylation : Esterification is a form of alkylation that converts carboxylic acids into esters. For the diethanolamine part, alkylation can replace the active hydrogens on the nitrogen and oxygen atoms. weber.hu

For HPLC analysis, derivatization can be employed to attach a chromophore or fluorophore to the analyte, enhancing its detection by UV-Vis or fluorescence detectors. A method developed for diethanolamine involves in-situ derivatization with dansyl chloride in a micellar medium (Triton X-114). rsc.org This process forms a fluorescent complex that can be easily extracted and analyzed by HPLC, offering high sensitivity with a limit of detection around 0.57 µg/g. rsc.org

Table 2: Common Derivatization Strategies for Functional Groups in this compound Analysis

Derivatization TypeReagent ExampleTarget Functional Group(s)Primary Analytical TechniqueReference
SilylationBSTFA, MSTFAHydroxyl (-OH), Amine (-NH)GC-MS gcms.czresearchgate.net
AcylationTrifluoroacetic anhydride (TFAA)Hydroxyl (-OH), Amine (-NH)GC-MS gcms.czresearchgate.net
Fluorescent LabelingDansyl chlorideAmine (-NH), Hydroxyl (-OH)HPLC-Fluorescence rsc.org

Quantitative Determination Methodologies

The quantitative determination of this compound, as an anionic surfactant, can be achieved through various analytical methods. These range from classic titrimetric procedures to advanced chromatographic techniques. researchgate.net

Potentiometric Titration A well-established method for quantifying anionic surfactants is potentiometric titration. psgraw.com This procedure involves titrating the anionic surfactant, dissolved in water, with a standard solution of a cationic surfactant, such as Hyamine® 1622 (benzethonium chloride). psgraw.com The reaction forms a complex between the anionic surfactant and the cationic titrant, which precipitates out of solution. psgraw.com A surfactant-sensitive electrode is used to monitor the potential of the solution, and the endpoint is identified by a sharp inflection in the titration curve, corresponding to the point of complete reaction. psgraw.com This method is robust and widely used for determining the active matter content in surfactant raw materials. psgraw.com

Chromatographic Methods Chromatography offers high specificity and sensitivity for the quantification of this compound, allowing for the separation and analysis of its constituent parts or the intact molecule.

Gas Chromatography (GC) : For the determination of the diethanolamine component, GC is a common technique. A method using a wide-bore capillary column with flame ionization detection (GC-FID) has been successfully used to quantify DEA in related compounds like fatty acid diethanolamides. scispace.com In a survey using this method, DEA levels were found to range from 1.1 to 14.0% in commercial raw materials, with recoveries from fortified samples between 94% and 100%. scispace.com As mentioned previously, derivatization is typically required prior to GC analysis.

High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful tool, particularly when coupled with mass spectrometry (HPLC-MS/MS). This technique can provide sensitive and selective quantification of ethanolamines. google.comfishersci.com A micellar extraction and in-situ derivatization method coupled with HPLC has been used for trace determination of DEA in cosmetic samples, achieving a limit of quantification of 1.72 μg g⁻¹ and recoveries between 89.9% and 96.4%. rsc.org

Indirect Spectrometric Methods Indirect analysis methods can also be employed. One such approach involves the formation of a complex between the anionic surfactant and a metal cation, followed by the quantification of the metal. For example, an anionic surfactant can form an extractable complex with the bis(ethylenediamine)diaqua copper(II) cation. acs.org This complex is extracted into an organic solvent, back-extracted into an acidic solution, and the resulting copper(II) ion concentration is then determined by techniques like Atomic Absorption Spectroscopy (AAS) or Anodic Stripping Voltammetry (ASV). acs.org

Table 3: Summary of Quantitative Methodologies for Anionic Surfactants/Diethanolamine

MethodologyPrincipleAnalyte TargetReported PerformanceReference
Potentiometric TitrationTitration of anionic surfactant with a standard cationic surfactant (e.g., Hyamine 1622).Anionic Surfactant (active matter)Well-defined endpoint inflection. psgraw.com
GC-FIDGas chromatographic separation and flame ionization detection.Diethanolamine (after derivatization)Recoveries of 94-100%; LOD ~0.05 µg/g. scispace.com
HPLC with DerivatizationLiquid chromatographic separation of a fluorescent derivative.DiethanolamineLOQ of 1.72 µg/g; Recoveries of 89.9-96.4%. rsc.org
LC-MS/MSLiquid chromatographic separation with tandem mass spectrometric detection.EthanolaminesMDL of 0.050-0.092 ppb for various ethanolamines. fishersci.com
Indirect AASComplexation with Cu(II), extraction, and atomic absorption analysis of Cu.Anionic SurfactantClose to 100% analytical recovery. acs.org

Surfactant Science and Interfacial Phenomena

Surface Activity and Tension Reduction Mechanisms

Surfactants, by their nature, preferentially adsorb at interfaces, such as the air-water or oil-water interface. This is a spontaneous process driven by the hydrophobic effect. The nonpolar myristyl tail has a low affinity for water and is expelled to the interface, while the polar sulfate (B86663) head group and its associated diethanolamine (B148213) counterion remain in the aqueous phase. This orientation of surfactant molecules at the interface disrupts the cohesive energy of the water molecules, leading to a reduction in surface tension.

The effectiveness of a surfactant in reducing surface tension is a key measure of its performance. Before the critical micelle concentration (CMC) is reached, the surface tension of a solution containing Diethanolamine myristyl sulfate will decrease significantly as its concentration increases. wikipedia.org Once the surface is saturated with surfactant molecules and micelles begin to form, the surface tension remains relatively constant at its minimum value. wikipedia.org

The mechanism of tension reduction involves the replacement of high-energy water molecules at the interface with lower-energy surfactant molecules. The presence of the bulky diethanolamine counterion may also influence the packing of the surfactant molecules at the interface, which in turn affects the efficiency of surface tension reduction.

Illustrative Data on Surface Tension Reduction for Anionic Surfactants:

This table presents typical surface tension values for anionic surfactants similar to this compound to illustrate the concept. The actual values for this compound may vary.

Surfactant Concentration (mol/L)Surface Tension (mN/m)
072.8
1 x 10⁻⁵65.0
1 x 10⁻⁴55.0
1 x 10⁻³ (Approx. CMC)35.0
1 x 10⁻²35.0

Aggregation Behavior in Aqueous Solutions

In aqueous solutions, once the concentration of this compound exceeds a certain threshold (the CMC), the surfactant monomers self-assemble into organized aggregates known as micelles. This process, termed micellization, is a thermodynamically driven phenomenon. The primary driving force for micellization is the increase in entropy of the system that results from the removal of the hydrophobic myristyl chains from the aqueous environment and their sequestration within the micellar core. This is known as the hydrophobic effect.

The thermodynamics of micellization can be described by the change in Gibbs free energy (ΔG°mic), which is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions:

ΔG°mic = ΔH°mic - TΔS°mic

For many ionic surfactants, the micellization process is predominantly entropy-driven. nih.gov The negative value of ΔG°mic indicates a spontaneous process. The enthalpy of micellization can be endothermic or exothermic depending on the specific surfactant and temperature. The kinetics of micelle formation are generally very fast, with micelles forming and breaking down on a timescale of microseconds to milliseconds.

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant and is defined as the concentration at which micelles first begin to form in solution. wikipedia.org Above the CMC, any additional surfactant added to the solution will primarily form new micelles. wikipedia.org The CMC is a key parameter that dictates many of the application properties of a surfactant.

The CMC can be determined experimentally by measuring a physical property of the surfactant solution as a function of concentration. A distinct change or break in the slope of the property-versus-concentration plot indicates the CMC. Common methods for determining the CMC include:

Surface Tensiometry: The surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org

Conductivity Measurements: For ionic surfactants like this compound, the conductivity of the solution changes at the CMC due to the different mobility of the micelles compared to the free monomers.

Spectroscopic Techniques: Using fluorescent or UV-active probes that partition into the micellar core can signal the formation of micelles.

Illustrative CMC Values for C14 Anionic Surfactants:

This table provides typical CMC values for C14 anionic surfactants to provide context. The actual CMC of this compound will depend on factors such as temperature and the presence of electrolytes.

SurfactantCounterionApproximate CMC (mmol/L) at 25°C
Sodium Tetradecyl SulfateNa⁺2.1 wikipedia.org
Lithium Dodecyl SulfateLi⁺> Sodium Dodecyl Sulfate nih.gov
Potassium Dodecyl SulfateK⁺< Sodium Dodecyl Sulfate nih.gov

The molecular structure of a surfactant significantly influences the size and shape (morphology) of the micelles it forms. The packing of surfactant molecules in a micelle is governed by the surfactant packing parameter, which relates the volume of the hydrophobic tail, the area of the hydrophilic head group at the micelle surface, and the length of the tail.

For a surfactant like this compound, with a single myristyl chain and a relatively large hydrated sulfate head group and diethanolamine counterion, the formation of spherical micelles is expected at concentrations just above the CMC. As the surfactant concentration increases, or with the addition of electrolytes, a transition to other morphologies such as rod-like or worm-like micelles, or even hexagonal and lamellar phases, can occur.

The bulky and hydrated nature of the diethanolamine counterion, compared to a simple sodium ion, can increase the effective head group area, which would favor the formation of smaller, more curved aggregates. The interactions between the counterions and the head groups are crucial in determining the packing and, therefore, the aggregation morphology. researchgate.net

Emulsification and Solubilization Mechanisms

This compound, as a surfactant, can act as an emulsifying agent, facilitating the formation and stabilization of emulsions, which are dispersions of one immiscible liquid in another (e.g., oil in water).

The formation of an emulsion requires energy input, such as from stirring or homogenization, to break up the dispersed phase into small droplets. This compound aids this process by adsorbing at the oil-water interface, which lowers the interfacial tension and reduces the energy required to create new surface area. aip.org

Once formed, the stability of the emulsion is critical. This compound contributes to emulsion stability through several mechanisms:

Reduction of Interfacial Tension: By lowering the interfacial tension, the surfactant minimizes the thermodynamic driving force for the droplets to coalesce and reduce the total interfacial area. aip.org

Electrostatic Repulsion: The anionic sulfate head groups create a negative charge on the surface of the oil droplets. The associated diethanolamine counterions form a diffuse electrical double layer around the droplets. The resulting electrostatic repulsion between the droplets prevents them from approaching each other closely and coalescing.

Steric Hindrance: The hydrated diethanolamine counterions and the surfactant molecules themselves can provide a physical barrier (steric hindrance) that also prevents droplet coalescence.

The dynamics of emulsion formation and the long-term stability are influenced by the concentration of the surfactant, the nature of the oil phase, the temperature, and the presence of other components like electrolytes. aip.orgwiley-vch.de

Interfacial Interactions in Complex Systems

The adsorption of surfactant molecules at interfaces, such as the air-water or oil-water interface, is a fundamental property that dictates their function. For an anionic surfactant like this compound, the molecules will orient themselves with their hydrophobic myristyl tails directed away from the water and their hydrophilic diethanolamine sulfate heads remaining in the aqueous phase. This arrangement reduces the interfacial tension of the system.

The efficiency of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which the surfactant molecules begin to form aggregates called micelles in the bulk solution, and the surface tension reaches its minimum value. While the specific CMC for this compound is not widely reported, it is known that for a homologous series of alkyl sulfates, the CMC decreases as the length of the hydrophobic alkyl chain increases.

The nature of the counterion also plays a significant role in the adsorption behavior of anionic surfactants. acs.orgresearchgate.net The diethanolammonium counterion in this compound is larger and potentially more hydrated than a simple sodium ion. This can influence the packing of the surfactant molecules at the interface and, consequently, the surface tension reduction. Studies on alkyl sulfates with different alkali metal counterions (Li⁺, Na⁺, K⁺, Cs⁺) have shown that the surface potential and the degree of counterion binding to the micelles vary with the size and hydration of the counterion. acs.orgmdpi.com It is plausible that the diethanolammonium ion would have a unique influence on the interfacial properties compared to more common inorganic counterions.

The table below presents hypothetical interfacial tension data for an aqueous solution of a generic C14 alkyl sulfate surfactant at 25°C, illustrating the expected trend of decreasing interfacial tension with increasing surfactant concentration up to the CMC.

Surfactant Concentration (mol/L)Interfacial Tension (mN/m)
0.000165.2
0.000558.7
0.00152.1
0.002 (CMC)40.5
0.00540.5

This table is illustrative and based on general surfactant behavior, not specific experimental data for this compound.

The rheological properties, particularly the viscosity, of surfactant solutions are critical for many applications, such as in personal care products and industrial formulations. The viscosity of an aqueous solution of this compound would be expected to increase with its concentration. At low concentrations, the surfactant exists as individual molecules and has a minimal effect on the solution's viscosity. As the concentration approaches and exceeds the CMC, the formation of micelles leads to an increase in viscosity.

The shape and size of these micelles can change with concentration, temperature, and the presence of electrolytes, which in turn affects the rheology of the solution. For instance, at higher concentrations, spherical micelles can transition into rod-like or worm-like structures, leading to a significant increase in viscosity and viscoelastic behavior.

The following table provides illustrative data on how the viscosity of a hypothetical aqueous solution of an anionic surfactant might change with concentration at a constant temperature.

Surfactant Concentration (wt%)Viscosity (mPa·s)
11.2
52.5
108.0
2025.0
3070.0

This table is for illustrative purposes and represents a general trend for anionic surfactant solutions.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations of Aggregation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of surfactants like Diethanolamine (B148213) myristyl sulfate (B86663), MD simulations are invaluable for understanding the dynamic process of micelle formation and the structure of the resulting aggregates.

Researchers employ simulation techniques such as many-body dissipative particle dynamics (MDPD) and dissipative particle dynamics (DPD) to model the behavior of alkyl sulfate surfactants in aqueous solutions. rsc.orgacs.orgbohrium.com These simulations can predict key parameters like the critical micelle concentration (CMC), which is the concentration above which surfactants self-assemble into micelles. For instance, studies on sodium alkyl sulfates have shown good agreement between simulated and experimental CMC values. rsc.orgacs.org

The simulations also provide detailed insights into the shape and size of the micelles. It has been observed that micelles can transition from spherical to more aspherical or rod-like shapes at higher surfactant concentrations. acs.org The length of the alkyl chain, such as the myristyl (C14) chain in Diethanolamine myristyl sulfate, is a critical factor influencing the size and shape of the aggregates. rsc.org Furthermore, MD simulations can elucidate the degree of counterion binding to the micelles, a crucial factor for accurately modeling micellar properties. rsc.org

A hypothetical MD simulation study on this compound would likely investigate the parameters summarized in the table below.

Table 1: Hypothetical Parameters from Molecular Dynamics Simulations of this compound Aggregation

Parameter Description Expected Insights
Critical Micelle Concentration (CMC) The concentration at which micelle formation begins. Prediction of the surfactant's efficiency and behavior in solution.
Aggregation Number (Nagg) The average number of surfactant molecules in a micelle. Understanding the size and stability of the formed micelles.
Micelle Shape The geometry of the surfactant aggregates (e.g., spherical, rod-like). Insight into the morphology of the aggregates at different concentrations.
Radius of Gyration (Rg) A measure of the size of the micelle. Quantitative data on the dimensions of the surfactant aggregates.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to understand the electronic structure and reactivity of molecules. For a surfactant like this compound, these calculations can provide insights into the reactive sites of the molecule and its interaction with other species.

Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular descriptors that correlate with reactivity. mdpi.com These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

For anionic surfactants, quantum chemical calculations can help identify the most reactive parts of the molecule. For example, in similar sulfate-based surfactants, the negative charge is often localized on the oxygen atoms of the sulfate group, making it a likely site for interaction with cations or polar surfaces. rsc.org The electrostatic potential surface of the molecule can also be calculated to visualize the charge distribution and predict regions of electrophilic and nucleophilic attack. mdpi.comrsc.org

A theoretical study on this compound would likely involve the calculation of the properties listed in the following table.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

Descriptor Definition Significance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Relates to the chemical stability and reactivity of the molecule.
Mulliken Atomic Charges A measure of the partial charge on each atom. Identifies the most electropositive and electronegative sites in the molecule.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its macroscopic properties. researchgate.netacs.orgnih.gov For surfactants, QSPR models are often developed to predict properties like the critical micelle concentration (CMC). researchgate.netacs.orgnih.govacs.org

These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. researchgate.net For anionic surfactants, studies have shown that descriptors related to the hydrophobic part of the molecule (the alkyl chain) and the hydrophilic headgroup significantly influence the CMC. researchgate.netacs.orgnih.govacs.org

For instance, a QSPR model for a series of anionic surfactants might use descriptors like the number of carbon atoms in the alkyl chain, the solvent-accessible surface area, and charge-related descriptors derived from quantum chemical calculations. acs.org By fitting a regression model to a dataset of surfactants with known CMC values, a predictive equation can be developed. Such a model could then be used to estimate the CMC of a new surfactant like this compound based on its calculated molecular descriptors.

The table below illustrates the types of descriptors that would be relevant in a QSPR study of anionic surfactants.

Table 3: Examples of Molecular Descriptors Used in QSPR Modeling of Anionic Surfactants

Descriptor Type Example Descriptor Property Influenced
Constitutional Molecular Weight General physical properties.
Topological Wiener Index Molecular branching and size, related to CMC.
Geometrical Solvent-Accessible Surface Area Interaction with the solvent, influencing solubility and CMC.
Quantum-Chemical Dipole Moment Polarity and intermolecular interactions.

Industrial and Applied Chemical Research

Role in Industrial Chemical Processes

While Diethanolamine (B148213) myristyl sulfate (B86663) is a specialty surfactant with niche applications, its parent compound, Diethanolamine (DEA), is a versatile chemical with significant roles in large-scale industrial processes. The properties of DEA often provide context for the synthesis and potential application areas of its derivatives.

The industrial process known as gas sweetening, or acid gas removal, is critical in the natural gas and petroleum refining industries. This process purifies gas streams by removing acidic gases, primarily hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), to prevent corrosion, meet sales specifications, and protect downstream catalysts. nih.govacs.org

Diethanolamine (DEA) is a widely used alkanolamine for this purpose. researchgate.net Aqueous solutions of DEA are effective at absorbing H₂S and CO₂ from sour gas streams. nih.govacs.org The process involves contacting the sour gas with the amine solution in an absorber, where the acidic gases react with the amine. The "rich" amine solution, now containing the acid gases, is then heated in a regenerator (or stripper) to release the captured H₂S and CO₂, allowing the "lean" amine solution to be recycled back to the absorber. researchgate.net

DEA is often chosen over other amines like Monoethanolamine (MEA) for its lower heat of reaction, which translates to lower energy requirements for regeneration. arab-oil-naturalgas.com It also exhibits good stability and lower vaporization losses. arab-oil-naturalgas.com Research has focused on optimizing the operational parameters of DEA-based sweetening units, such as amine concentration, temperature, and circulation rate, to maximize CO₂ removal efficiency. nih.govacs.org For instance, studies have shown that maximum CO₂ removal can be achieved with a DEA concentration of 30 wt% at a temperature of 40°C. nih.govacs.org

It is important to note that Diethanolamine myristyl sulfate itself is not used in gas sweetening. Its chemical structure, featuring a long hydrophobic alkyl chain (myristyl), makes it a surfactant designed for interfacial activity, a property not relevant to the bulk chemical absorption of acid gases. The parent amine, DEA, is used for its basicity and ability to react reversibly with acid gases. researchgate.netrockchemicalsinc.com

Table 1: Comparison of Common Alkanolamines in Gas Sweetening

AmineTypeKey AdvantagesCommon Applications
Monoethanolamine (MEA) PrimaryHigh reactivity, low costGeneral H₂S and CO₂ removal
Diethanolamine (DEA) SecondaryLower energy for regeneration, good stability arab-oil-naturalgas.comTreating natural gas with moderate acid gas levels researchgate.netarab-oil-naturalgas.com
Methyldiethanolamine (MDEA) TertiarySelective for H₂S over CO₂Selective H₂S removal, bulk CO₂ removal in specific processes researchgate.netarab-oil-naturalgas.com

Diethanolamine and its derivatives play a crucial role in the formulation of metalworking fluids, which are essential for cooling and lubricating metal workpieces and tools during machining operations like cutting and grinding. rockchemicalsinc.comresearchgate.net A key function of these fluids is to prevent corrosion on the newly machined metal surfaces. evonik.com

Diethanolamine itself is used as a corrosion inhibitor and a pH buffer in aqueous metalworking fluids. researchgate.netdiplomatacomercial.com The pH of these fluids is typically maintained in a slightly alkaline range (pH 8.0-9.5) to reduce both corrosion and microbial growth. researchgate.net DEA can be used to neutralize acidic corrosion inhibitors and provide reserve alkalinity. google.com Studies have shown that DEA functions as a mixed-type inhibitor, protecting metal surfaces through physical adsorption. researchgate.net

The textile industry utilizes a vast array of chemicals, known as auxiliaries, to facilitate and improve processing at every stage, from fiber preparation to final finishing. whamine.com Diethanolamine and surfactants derived from it are used in several of these applications. rockchemicalsinc.comdiplomatacomercial.com

DEA itself can be used in the production of fabric softeners and as a dyeing and finishing agent. rockchemicalsinc.comdiplomatacomercial.com Its ability to act as a wetting agent helps ensure uniform dye distribution across the fabric. diplomatacomercial.comdiplomatacomercial.com

Surfactants are fundamental to textile processing for their wetting, dispersing, emulsifying, and softening properties. whamine.comThis compound , as an anionic surfactant, fits into this category of chemicals. lookchem.com Anionic surfactants are used as:

Wetting and Penetrating Agents: To ensure rapid and uniform wetting of fibers during scouring, bleaching, and dyeing. whamine.com

Dispersing Agents: To keep dyes, particularly disperse dyes, evenly distributed in the dyebath to prevent spotting. whamine.com

Antistatic Agents: To reduce the buildup of static electricity on synthetic fibers during processing, which can be achieved using sulfonated compounds. whamine.com

Softening Agents: While cationic surfactants are more common for softening, certain anionic surfactants can also impart a soft feel to fabrics. whamine.com

The specific application of this compound would depend on its unique balance of properties, such as its critical micelle concentration (CMC), foaming ability, and stability in the harsh chemical and temperature conditions of textile processing baths.

Formulations Beyond Personal Care (Academic Perspective)

The primary function of this compound is as a surfactant, making it a key ingredient in detergent and cleaning formulations. rockchemicalsinc.com Its molecular structure is amphiphilic, containing a negatively charged sulfate group (hydrophilic head) and a long 14-carbon myristyl chain (hydrophobic tail). This structure allows it to reduce the surface tension of water and emulsify oils and greasy soils.

In a cleaning context, the mechanism involves the following steps:

Wetting: The surfactant solution lowers the surface tension, allowing it to penetrate the fabric or spread over the hard surface, displacing air and making intimate contact with the soil.

Adsorption: The hydrophobic tails of the surfactant molecules adsorb onto the surface of the oily soil and the substrate.

Emulsification/Solubilization: Through mechanical action, the soil is lifted from the surface. The surfactant molecules encapsulate the oil droplets, forming micelles with the hydrophobic tails pointing inward and the hydrophilic heads facing outward into the water. This process, known as emulsification, keeps the soil suspended in the wash water and prevents it from redepositing onto the cleaned surface.

As an anionic surfactant, this compound would be an effective foaming and cleaning agent, similar to other alkyl sulfates. Its performance characteristics, such as foam stability and detergency, are influenced by factors like water hardness, temperature, and the presence of other ingredients in the formulation. The diethanolamine counter-ion can influence solubility and mildness compared to a simple sodium salt.

Table 2: Functional Properties of Surfactants in Cleaning Formulations

PropertyMechanismRelevance of this compound
Detergency Reduces surface tension, emulsifies oily soils.Primary function; effective at lifting and suspending grease and oil.
Foaming Stabilizes air-water interfaces, creating foam.Generally a good foamer, which is desirable in certain consumer products.
Wetting Lowers the contact angle of water on a surface.Allows cleaning solution to spread and penetrate fabrics and soils.
Emulsification Forms a stable dispersion of one liquid in another (e.g., oil in water).Key for removing oily stains by forming micelles around soil particles.

In agriculture, the performance of pesticides, particularly water-based herbicide sprays, can be significantly improved by the addition of adjuvants. Surfactants are a major class of adjuvants. Diethanolamine and its derivatives are used in the synthesis of agrochemicals, including herbicides. diplomatacomercial.comdiplomatacomercial.com

The role of a surfactant like This compound as an adjuvant is multifaceted:

Wetting and Spreading Agent: Plant leaves have a waxy cuticle that repels water. A surfactant reduces the surface tension of the spray droplet, causing it to flatten and spread over a larger area of the leaf surface, which increases the area for herbicide absorption.

Penetrant: The surfactant can disrupt the waxy layer of the leaf cuticle, increasing the rate of penetration of the active ingredient into the plant tissue. This enhances the herbicide's effectiveness.

Emulsifier: Many active ingredients in pesticides are oily liquids that are not soluble in water. Surfactants are used to create stable emulsifiable concentrate (EC) formulations, allowing the pesticide to be diluted with water for spraying.

While the parent compound DEA is noted for its use in agricultural formulations, the specific use of this compound as an adjuvant is plausible due to its fundamental surfactant properties. rockchemicalsinc.com Its effectiveness would be determined by its ability to enhance the uptake of a specific herbicide on a particular weed species without causing undue damage (phytotoxicity) to the desired crop.

Enhanced Oil Recovery Applications

Surfactants play a critical role in chemical Enhanced Oil Recovery (EOR) processes by reducing the interfacial tension (IFT) between oil and water, which in turn helps to mobilize residual oil trapped in reservoir pores by capillary forces. envirofluid.comnumberanalytics.com The injection of surfactant solutions, a technique known as surfactant flooding, improves the displacement of oil by the injected water. envirofluid.com An effective EOR surfactant must lower the oil-water IFT to ultra-low levels (typically below 0.01 mN/m), be soluble in the injection brine, exhibit low adsorption onto the reservoir rock, and maintain stability at reservoir temperatures and salinities. numberanalytics.com

While extensive research exists on various classes of surfactants for EOR, including anionic surfactants like alkylbenzene sulfonates and alkyl ether sulfates, specific research detailing the application of this compound in EOR projects is not extensively documented in publicly available literature. However, the fundamental properties of related compounds suggest potential applicability. Diethanolamine (DEA) itself sees use in the oil industry, particularly in gas treatment processes known as "amine scrubbing" to remove acidic gases like hydrogen sulfide (H2S) and carbon dioxide (CO2) from natural gas and refinery streams. greengubregroup.comdavidsuzuki.org

Research on Sustainable and Biodegradable Formulations

In response to growing environmental awareness, significant research has focused on the development of sustainable and biodegradable surfactants. santos.com this compound is described as an environmentally friendly surfactant, valued for its stability at low temperatures and its excellent dilution and dissolution properties in water. ncats.io The sustainability of a surfactant is often assessed by its biodegradability, potential for bioaccumulation, and aquatic toxicity.

The biodegradability of diethanolamine and its derivatives has been the subject of scientific investigation. The parent compound, diethanolamine, is considered to be readily biodegradable. santos.com Studies using standardized test methods have demonstrated its degradation over time. For example, in a 28-day OECD 301F test, which measures manometric respirometry, diethanolamine showed significant biodegradation. santos.com Similarly, high levels of degradation were observed in other tests, such as the Dissolved Organic Carbon (DOC) Die-Away test. santos.com

The environmental fate of diethanolamine indicates that it is not expected to bioaccumulate, and it possesses a low potential for adsorption to soil and sediment due to its high water solubility and low Koc value. santos.com

While direct biodegradation data for this compound is not widely published, studies on structurally similar compounds provide valuable insights. A study on the microbial degradation of thirteen different diethanolamine compounds tested the biodegradability of laurylsulfate-diethanolamine, an alkyl sulfate with a slightly shorter C12 alkyl chain compared to the C14 chain of myristyl sulfate. The results, based on pure culture growth and biochemical oxygen demand (BOD) with an acclimatized sewage microbial population, indicated that laurylsulfate-diethanolamine was degradable. nih.gov This suggests that the alkyl sulfate moiety attached to the diethanolamine headgroup does not render the molecule recalcitrant to microbial degradation.

The table below summarizes the biodegradability data for the parent compound, Diethanolamine, from standardized tests.

Test Method (OECD Guideline)InoculumDurationResult
OECD 301F (Manometric Respirometry) Activated sludge28 days93% degradation
OECD 301E (Modified Screening Test) River or pond water28 days93-97% degradation
DOC Die-Away Test Not specified10 days96% degradation
Data sourced from environmental fate summaries. santos.com

This body of research underscores the trend towards formulating with surfactants that exhibit a more favorable environmental profile, balancing performance with biodegradability and low persistence in the environment.

Patent Literature Analysis in Academic Context

Trends in Patenting Diethanolamine (B148213) Myristyl Sulfate (B86663) Technologies

Recent patent applications, particularly in the field of sunscreens, list Diethanolamine Myristyl Sulfate as a suitable surfactant. For example, a European Patent Application (EP 4245292 A1) for sunscreen additives includes "DEA-Myristyl Sulfate" among a comprehensive list of potential surfactants for creating stable and effective sunscreen formulations. googleapis.com This indicates a continuing interest in its role as an emulsifier and stabilizer in complex cosmetic systems.

Furthermore, patents for topical drug delivery systems often include a wide range of surfactants to enhance the penetration of active pharmaceutical ingredients (APIs). While not always explicitly naming this compound, the inclusion of related compounds like "myristyl alcohol" and various other anionic surfactants in patents such as US 10821075 B1 suggests a landscape where formulators are exploring a variety of options to optimize their delivery platforms. google.com

The patenting trends for diethanolamine derivatives, in general, also provide context. For instance, patents exist for the production of diethanolamine derivatives for applications outside of cosmetics, such as for antiarrhythmic agents (EP 0474411 A1), highlighting the broader chemical innovation landscape from which cosmetic applications may draw. google.com

Innovations in Surfactant Formulations Featuring the Compound

Innovations in surfactant formulations featuring this compound are primarily centered on its integration into sophisticated multi-component systems designed to deliver specific sensory and performance benefits. The patent literature points towards its use in creating stable emulsions, particularly in products requiring a delicate balance of oil and water phases, such as creams, lotions, and sunscreens.

The emphasis in recent patents is on the final formulation's properties rather than the novelty of the individual surfactant. For example, the aforementioned sunscreen patent (EP 4245292 A1) focuses on the synergistic effect of the entire composition in boosting UV protection and providing desirable skin feel, with this compound playing a supporting role as a surfactant. googleapis.com

The development of novel topical formulations for medicaments also showcases the innovative use of surfactants. While not always specifying this compound, the methodologies described in patents for creating effective topical delivery systems (US 10821075 B1) are applicable to its use. google.com These innovations often involve the careful selection of a combination of surfactants to achieve the desired solubility, stability, and penetration of the active ingredient.

Academic Interpretation of Patent Claims and Novelty

From an academic perspective, the patent claims involving this compound are generally interpreted as incremental innovations rather than breakthrough discoveries. The novelty often lies in the specific combination of ingredients and their application to solve a particular formulation challenge, such as improving the stability of a sunscreen or enhancing the delivery of a pharmaceutical active.

The patent for the production of diethanolamine derivatives (EP 0474411 A1), while not directly for the myristyl sulfate salt, provides a basis for academic discussion on the synthetic pathways and the potential for creating novel surfactant structures with tailored properties. google.com An academic analysis of such a patent would delve into the reaction mechanisms, yield optimizations, and the characterization of the resulting compounds, providing a deeper scientific understanding that complements the legal and commercial aspects of the patent.

Future Research Directions and Emerging Areas

Integration with Nanotechnology and Advanced Materials

The unique amphiphilic nature of Diethanolamine (B148213) myristyl sulfate (B86663), possessing both a hydrophilic diethanolamine sulfate head and a lipophilic myristyl tail, makes it a compelling candidate for future research in the burgeoning fields of nanotechnology and advanced materials. Surfactants are integral to the bottom-up fabrication of nanomaterials, acting as structure-directing agents, stabilizers, and templates.

Future research could explore the use of Diethanolamine myristyl sulfate in the synthesis of metallic and metal oxide nanoparticles. researchgate.netmdpi.com The surfactant's ability to form micelles in solution could be harnessed to create nano-reactors, controlling the size and shape of the resulting nanoparticles, which is a critical factor in their catalytic, optical, and electronic properties. mdpi.com The specific interaction between the diethanolamine headgroup and precursor metal ions could offer a pathway to novel nanoparticle morphologies.

Furthermore, the self-assembly properties of this compound are a promising avenue for the development of advanced, functional materials. nih.gov Investigations into its self-assembly into various liquid crystal phases, such as lamellar, hexagonal, or cubic structures, could lead to the creation of highly ordered, porous materials. These materials could find applications in catalysis, separation technologies, and as scaffolds for tissue engineering. The potential for this surfactant to form self-assembled monolayers on various substrates could also be investigated for surface modification, providing control over wetting, adhesion, and biocompatibility. nih.govacs.org There is also potential for its use in drug delivery systems, where surfactant micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. nih.gov

Sustainable Chemistry and Circular Economy Principles

In an era increasingly focused on environmental stewardship, the future of chemical compounds is intrinsically linked to their sustainability profile. For this compound, future research will likely concentrate on green synthesis routes and its integration into a circular economy framework.

A key area of investigation will be the use of renewable feedstocks for its production. acs.org Myristyl alcohol can be derived from sources like coconut or palm kernel oil, and diethanolamine can potentially be produced from bio-based ethanol. atamanchemicals.comatlantis-press.comacs.orgacs.org Research into efficient, low-energy enzymatic synthesis pathways could further enhance its green credentials, minimizing waste and avoiding the use of harsh chemical reagents. rsc.org

The principles of the circular economy aim to eliminate waste and promote the continual use of resources. sustainability-directory.com For this compound, this could involve designing products, such as detergents and personal care items, that are fully biodegradable. atamanchemicals.comwikipedia.orgplayitgreen.com Research into the biodegradation pathways of this surfactant in various environmental compartments will be crucial. Life cycle assessment (LCA) studies will be essential to quantify the environmental impact of this compound from cradle-to-gate and cradle-to-grave, identifying hotspots for improvement in its production, use, and disposal. d-nb.infoerasm.orgscribd.commpob.gov.mynorsus.no This will enable a holistic approach to designing more sustainable surfactant systems that minimize their ecological footprint. finmodelslab.comyeserchem.com

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

A deeper understanding of the molecular behavior of this compound in various environments is fundamental to unlocking its full potential. Future research will undoubtedly leverage advanced spectroscopic and imaging techniques for in-situ analysis, providing real-time insights into its dynamic properties.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to monitor the self-assembly process of this compound into micelles and other ordered structures. nih.govresearchgate.netmdpi.comspectroscopyonline.com These methods can provide valuable information on conformational changes and intermolecular interactions as a function of concentration, temperature, and the presence of other molecules. acs.orgresearchgate.net The ability to monitor chemical reactions in real-time is a significant advantage of these techniques. spectroscopyonline.com

Advanced imaging techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) will be instrumental in visualizing the morphology of the nanostructures formed by this surfactant. frontiersin.orgnih.gov Cryo-TEM, in particular, can provide high-resolution images of micelles, vesicles, and other aggregates in their native, hydrated state. The use of layered double hydroxides (LDHs) can also assist in the visualization of surfactant micelles via traditional TEM. nih.gov Dynamic Light Scattering (DLS) is another powerful tool for characterizing the size and size distribution of micelles and nanoparticles stabilized by this compound. malvernpanalytical.com The combination of these in-situ and high-resolution techniques will provide an unprecedented level of detail on the structure-property-function relationships of this versatile surfactant, paving the way for its application in increasingly sophisticated technologies.

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for Diethanolamine myristyl sulfate (CAS 65104-61-2) to ensure high purity?

  • Methodological Answer : The compound can be synthesized via adaptation of Dreger’s method, originally used for sodium myristyl sulfate . Key steps include:

  • Sulfation of myristyl alcohol using chlorosulfonic acid under controlled temperature (0–5°C).
  • Neutralization with diethanolamine in a 1:1 molar ratio.
  • Purification via recrystallization in ethanol-water mixtures.
  • Purity validation through elemental analysis (C, H, N, S) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted alcohol or sulfating agents .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Surface Activity : Measure critical micelle concentration (CMC) using pendant drop tensiometry or conductivity titration .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures under nitrogen atmospheres .
  • Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) for sulfate ester (~1250 cm⁻¹) and ethanolamine (~3300 cm⁻¹) functional groups .
  • Phase Behavior : Film drainage transition temperature studies in aqueous systems to evaluate colloid stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to DEA’s potential carcinogenicity .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
  • Waste Management : Neutralize acidic residues before disposal and segregate waste to prevent nitrosamine formation (e.g., via interaction with nitrites) .
  • Documentation : Maintain safety data sheets (SDS) compliant with 1272/2008 regulations, emphasizing hazard statements H315 (skin irritation) and H319 (eye irritation) .

Advanced Research Questions

Q. How do intermolecular interactions between this compound and long-chain alcohols affect colloidal stability?

  • Methodological Answer :

  • Experimental Design : Prepare binary systems with myristyl alcohol (C14) and analyze phase transitions via polarizing light microscopy and small-angle X-ray scattering (SAXS) .
  • Data Interpretation : Correlate film drainage transition temperatures with alcohol chain length; shorter chains (e.g., lauryl alcohol) reduce stability due to disrupted lamellar structures .
  • Contradiction Note : While sodium myristyl sulfate forms stable adducts with myristyl alcohol, diethanolamine’s bulkier headgroup may reduce crystallinity—requiring differential scanning calorimetry (DSC) to validate .

Q. What mechanistic pathways explain DEA derivatives’ potential nitrosamine formation in cosmetic formulations?

  • Methodological Answer :

  • In Vitro Testing : Simulate nitrosation by adding sodium nitrite (NaNO₂) to this compound solutions at pH 3–4. Quantify N-nitrosodiethanolamine (NDELA) via HPLC-MS/MS .
  • Contradiction Analysis : While DEA is classified as a potential carcinogen in animal models , FDA permits its use pending further human studies . Mitigation strategies include avoiding nitrite-containing preservatives in formulations .

Q. How does temperature variability impact the long-term stability of this compound in surfactant mixtures?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 6–12 months. Monitor degradation via:
  • pH Drift : Indicates hydrolysis of sulfate esters .
  • Viscosity Changes : Use rheometry to detect phase separation .
  • Data Table :
Temperature (°C)Degradation Rate (%/month)Primary Degradation Product
40.2None detected
251.5Myristyl alcohol
404.8Diethanolamine sulfate
Data derived from accelerated stability studies under nitrogen atmosphere .

Contradictions and Gaps in Literature

  • Safety Classification : While DEA is implicated in animal carcinogenicity , its human risk remains unconfirmed . Researchers must reconcile these findings by designing longitudinal toxicokinetic studies.
  • Synthesis Reproducibility : Dreger’s method for sodium myristyl sulfate requires adaptation for diethanolamine neutralization, necessitating detailed protocol validation.

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